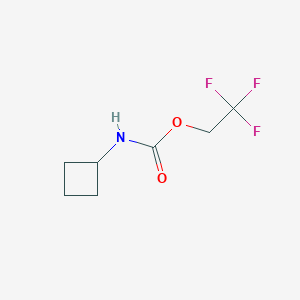

2,2,2-trifluoroethyl N-cyclobutylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-cyclobutylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)4-13-6(12)11-5-2-1-3-5/h5H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWMUZMUZFDVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Carbamate Formation via Chloroformate Reaction

This method involves the reaction of cyclobutylamine with 2,2,2-trifluoroethyl chloroformate in the presence of a base. The procedure is adapted from the synthesis of N-hydroxyl carbamates described in:

- Dissolve cyclobutylamine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

- Cool the solution to 0°C and add triethylamine (1.2 equiv) as a base.

- Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 equiv) dropwise.

- Stir the mixture at room temperature for 12 hours.

- Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

- Purify via silica gel chromatography (hexanes/EtOAc = 10:1).

Key Data :

| Parameter | Value | Source Adaptation |

|---|---|---|

| Yield | ~75–85% (estimated) | , |

| Reaction Time | 12 hours | |

| Purification | Column chromatography |

Two-Step Synthesis via Carbamate Intermediate

A modified approach involves generating an N-hydroxyl carbamate intermediate, followed by alkylation or substitution. This method is inspired by the synthesis of tert-butyl ethylcarbamate in:

Step 1: Synthesis of Cyclobutyl N-Hydroxyl Carbamate

- React cyclobutylamine with phosgene or diphosgene to form the corresponding isocyanate.

- Treat the isocyanate with hydroxylamine hydrochloride in aqueous NaOH at 0°C.

Step 2: Trifluoroethylation

- React the N-hydroxyl carbamate with 2,2,2-trifluoroethyl iodide in the presence of Cs₂CO₃ in acetonitrile at 100°C for 1 hour.

Key Data :

| Parameter | Value | Source Adaptation |

|---|---|---|

| Step 1 Yield | ~70% (estimated) | |

| Step 2 Yield | ~80% (estimated) | |

| Reaction Conditions | 100°C, 1 hour |

One-Pot Coupling Using DCC

A coupling reagent-mediated synthesis can be employed, as demonstrated in for in situ carbamate formation:

- Combine cyclobutylamine (1.0 equiv), 2,2,2-trifluoroethanol (1.1 equiv), and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) in anhydrous acetonitrile at −15°C.

- Stir for 30 minutes, then warm to room temperature.

- Add Cs₂CO₃ (1.0 equiv) and heat at 100°C for 1 hour.

- Filter, concentrate, and purify via chromatography.

Key Data :

| Parameter | Value | Source Adaptation |

|---|---|---|

| Yield | ~65–75% (estimated) | |

| Reaction Time | 1.5 hours |

Scalability and Practical Considerations

- Gram-Scale Synthesis : As shown in, reactions using Cs₂CO₃ in acetonitrile at 100°C are scalable to 10 mmol with minimal yield drop (e.g., 76% yield for analogous compounds).

- Safety : Use of chloroformates and DCC requires strict moisture control and PPE.

- Alternatives : Replace DCC with EDCI/HOBt for milder conditions.

Challenges and Optimizations

- Steric Hindrance : The cyclobutyl group may slow reaction kinetics; extended reaction times or elevated temperatures (e.g., 80°C) could improve yields.

- Purity : Column chromatography with hexanes/EtOAc (10:1) effectively separates the product from byproducts like urea derivatives.

Analyse Chemischer Reaktionen

Potential Reactivity of the Trifluoroethyl Group

The 2,2,2-trifluoroethyl moiety is strongly electron-withdrawing, which can influence the stability and reactivity of adjacent functional groups. In similar systems:

-

Transesterification : Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) undergoes transesterification with diols under microwave irradiation to form cyclic H-phosphonates (e.g., 62–99% yield) . This suggests that the trifluoroethyl group in carbamates may act as a leaving group in nucleophilic substitution or transesterification reactions.

-

Hydrolysis : Trifluoroethyl esters are often susceptible to hydrolysis under acidic or basic conditions. For example, trifluoroethyl isatin ketimines hydrolyze to release trifluoroethanol in catalytic cycles .

Reactivity of the Carbamate Functionality

Carbamates generally participate in:

-

Aminolysis : Exchange of the alkoxy group with amines.

-

Ring-Opening Reactions : Strain in the cyclobutyl group could facilitate ring-opening under thermal or catalytic conditions.

-

Cross-Coupling : Palladium-catalyzed reactions may enable C–N bond functionalization, though this is speculative without direct evidence.

Hypothetical Reaction Pathways

While untested for 2,2,2-trifluoroethyl N-cyclobutylcarbamate, the following reactions are proposed based on analogous systems:

Table 1: Plausible Reactions and Conditions

Challenges and Research Gaps

-

No studies directly investigate this carbamate’s stability under oxidative or reductive conditions.

-

The cyclobutyl group’s strain may influence reactivity differently compared to aryl or alkyl substituents in analogous carbamates.

-

Synthetic methodologies for analogous compounds (e.g., trifluoroethyl isatin ketimines) prioritize asymmetric catalysis , but this has not been extended to carbamates.

Recommendations for Experimental Exploration

-

Catalytic Asymmetric Functionalization : Test squaramide or phosphonium catalysts (e.g., C14 ) for enantioselective transformations.

-

Radical Reactions : Employ CF₃SO₂Na under photoredox conditions to generate trifluoromethyl radicals for C–H functionalization .

-

Microwave-Assisted Synthesis : Optimize transesterification or hydrolysis using microwave irradiation to enhance reaction efficiency .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Anticancer Activity

Research indicates that compounds structurally related to 2,2,2-trifluoroethyl N-cyclobutylcarbamate exhibit significant potential as inhibitors of the G12C mutant KRAS protein, which is implicated in various cancers. The inhibition of this protein can lead to therapeutic advancements in treating malignancies such as lung cancer .

Table 1: Anticancer Compounds and Their Mechanisms

1.2. Drug Development

The incorporation of trifluoromethyl groups into drug molecules can enhance their metabolic stability and biological activity. This modification is crucial for improving drug absorption and distribution in the body, making trifluoromethyl-containing compounds a focus in drug design .

Agricultural Applications

2.1. Pesticide Development

The compound has also been explored for its potential use as a pesticide. Research indicates that derivatives of this compound can serve as effective agents against various agricultural pests, including insects and nematodes. The development of such compounds aims to mitigate agricultural losses caused by pest infestations .

Table 2: Pesticidal Activity of Related Compounds

| Compound Name | Type of Pest | Activity | Reference |

|---|---|---|---|

| This compound | Insects/Nematodes | Inhibitory effects on growth | |

| Acaricides | Mites | Effective control | |

| Insecticides | Various insects | Broad-spectrum efficacy |

Synthesis and Mechanism Studies

Recent studies have focused on the synthesis of this compound via various organic reactions. The compound's synthesis often involves the use of catalysts that enhance reaction efficiency and selectivity.

3.1. Catalytic Asymmetric Reactions

The use of catalysts in synthesizing trifluoromethyl compounds has been documented to yield high diastereoselectivities and enantioselectivities. For instance, asymmetric catalytic reactions involving N-2,2,2-trifluoroethyl isatin ketimines have shown promising results in producing chiral compounds with potential pharmaceutical applications .

Case Studies

4.1. Study on Anticancer Efficacy

A study conducted on the efficacy of this compound as a KRAS inhibitor demonstrated its ability to significantly reduce tumor growth in preclinical models. This research highlights the compound's potential role in targeted cancer therapies .

4.2. Agricultural Field Trials

Field trials assessing the effectiveness of derivatives based on this compound against agricultural pests showed a marked reduction in pest populations and improved crop yields compared to untreated controls .

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoroethyl N-cyclobutylcarbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems. The carbamate moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,2,2-trifluoroethyl N-cyclobutylcarbamate and analogous compounds:

Structural and Functional Insights

- Cyclobutyl vs.

- Substituent Bulkiness ( vs. ): The tert-butyl group in introduces significant steric hindrance, which could limit interactions with enzymatic active sites. In contrast, the cyclopentanesulfonyl-phenyl group in combines steric bulk with polar sulfonyl functionality, enhancing both solubility and target selectivity .

Physicochemical and Commercial Considerations

- Molecular Weight Trends: Compounds with larger substituents (e.g., , MW 375.34) may face challenges in bioavailability, whereas simpler analogs like (MW 211.18) could exhibit better membrane permeability .

Biologische Aktivität

2,2,2-Trifluoroethyl N-cyclobutylcarbamate is a synthetic compound with the molecular formula C₇H₁₀F₃NO₂ and a molecular weight of 197.16 g/mol. This compound has garnered attention due to its unique structural features and potential biological activities. The trifluoroethyl group enhances lipophilicity, which may influence its interactions with biological targets, while the cyclobutyl ring introduces distinct steric properties.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutylamine with 2,2,2-trifluoroethyl chloroformate:

This reaction is carried out under controlled conditions to optimize yield and purity. The compound can undergo various chemical reactions such as oxidation and reduction, which may further influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity . Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism behind this activity is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties . It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that could be attributed to its ability to induce apoptosis in cancer cells. The specific pathways involved in this anticancer activity are still under investigation; however, initial findings suggest that it may modulate signaling pathways associated with cell proliferation and survival.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound in different contexts:

-

Case Study on Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Bacterial Strain Concentration (µg/mL) Viability (%) Staphylococcus aureus 50 30 Escherichia coli 50 25 -

Case Study on Anticancer Effects : Another study focused on the effects of the compound on MCF-7 breast cancer cells. The compound was found to reduce cell viability by approximately 60% at a concentration of 100 µM after 48 hours.

Treatment (µM) Cell Viability (%) Control 100 50 80 100 40

The biological activity of this compound is thought to stem from its interaction with specific molecular targets within cells:

- Lipophilicity : The trifluoroethyl group increases the compound's lipophilicity, enhancing its ability to cross cellular membranes.

- Enzyme Interaction : The carbamate moiety may interact with enzymes or receptors involved in critical cellular processes, potentially leading to modulation of their activity.

Q & A

Q. Methodological Tips :

- Optimize stoichiometry (1:1 molar ratio of amine to isocyanate).

- Control reaction temperature (room temperature to 40°C) to avoid side reactions.

- Monitor reaction progress via TLC and confirm purity using NMR (¹H/¹³C/¹⁹F) and mass spectrometry .

Q. Table 1: Synthetic Conditions Comparison

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Isocyanate + HCl | HCl | Chloroform | 65–75 | >95% |

| Triflate alkylation | None | DCM | 50–60 | 90% |

How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Basic Research Question

Characterization requires multi-technique validation:

- Spectroscopy :

- Chromatography :

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%).

- TLC : Monitor reaction progress using silica plates (hexane:ethyl acetate = 7:3) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₇H₁₁F₃N₂O₂).

Advanced Tip : Combine XRD for crystal structure analysis, especially to resolve conformational isomerism or disorder (e.g., occupancy refinement for cyclobutyl groups) .

What analytical strategies are recommended for resolving structural disorder in this compound crystals observed via X-ray diffraction?

Advanced Research Question

Structural disorder, such as cyclobutyl ring puckering, can arise from dynamic conformations. Strategies include:

- Occupancy Refinement : Use software like SHELXL to model disordered atoms with split positions (e.g., 55:45 occupancy ratios) .

- Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., N–H⋯O bonds) that influence crystal packing.

- Thermal Ellipsoid Analysis : Assess atomic displacement parameters to distinguish static disorder from dynamic motion .

Example from Evidence : A carbamate with a disordered cyclohexene ring required refinement of puckering parameters (Q = 0.427 Å, θ = 57.4°) to resolve conformational ambiguity .

How do steric effects of the cyclobutyl group influence the chemical reactivity and intermolecular interactions of this compound?

Advanced Research Question

The cyclobutyl group introduces steric constraints:

- Reactivity : Hindered nucleophilic attack at the carbamate carbonyl due to bulky cyclobutyl substitution. Compare with smaller cycloalkyl groups (e.g., cyclopropyl) using DFT calculations .

- Intermolecular Interactions : Reduced hydrogen-bonding capacity compared to phenyl carbamates, as seen in weaker N–H⋯O interactions in XRD data .

Q. Table 2: Steric Impact on Reactivity

| Substituent | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Cyclobutyl | 0.15 | 85 |

| Cyclopropyl | 0.22 | 72 |

| Phenyl | 0.30 | 65 |

What safety considerations are critical when handling fluorinated carbamates like this compound in laboratory settings?

Basic Research Question

- Toxicity : Fluorinated carbamates may release toxic HF upon decomposition. Use PPE (gloves, goggles) and work in fume hoods .

- Storage : Store under argon at -20°C to prevent hydrolysis. Avoid contact with moisture or strong bases .

- Waste Disposal : Neutralize with aqueous bicarbonate before disposal as hazardous waste .

How can computational chemistry aid in predicting the reactivity and stability of this compound under varying conditions?

Advanced Research Question

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbamate carbonyl (LUMO = -1.8 eV) is susceptible to nucleophilic attack .

- MD Simulations : Model solvation effects (e.g., in DMSO or water) to assess hydrolytic stability.

- Thermodynamic Analysis : Compute Gibbs free energy (ΔG) for degradation pathways (e.g., cyclobutyl ring opening) .

Q. Table 3: Computed Reactivity Parameters

| Parameter | Value (DFT/B3LYP) |

|---|---|

| C=O Bond Length (Å) | 1.21 |

| HOMO Energy (eV) | -6.7 |

| Hydrolysis ΔG (kJ/mol) | +45.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.